Mass Difference of +3.0 Da Versus Unlabeled Analog Enables Definitive MS Separation for Isotope Dilution Assays
The target compound, benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate, possesses a molecular weight of 260.28 g/mol due to its 13C2,15N labeling . This is precisely 2.97 Da heavier than the most common unlabeled analog, [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester (CAS 146698-94-4), which has a molecular weight of 257.31 g/mol [1]. This mass shift is sufficient to avoid isotopic cross-talk with the natural abundance M+3 isotope peak of the unlabeled molecule, a critical requirement for use as a precursor to a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS workflows [2].
| Evidence Dimension | Molecular Weight (and resulting MS precursor ion m/z) |
|---|---|
| Target Compound Data | 260.28 g/mol |
| Comparator Or Baseline | Unlabeled analog (CAS 146698-94-4): 257.31 g/mol |
| Quantified Difference | +2.97 Da |
| Conditions | Exact mass calculation based on molecular formula C9(13C)2H15(15N)O4S vs. C11H15NO4S |
Why This Matters
A mass difference of at least +3 Da is the industry-accepted minimum to prevent the natural abundance isotopic envelope of the analyte from interfering with the internal standard channel, which is essential for achieving the accuracy and precision required for method validation under FDA/EMA guidelines.
- [1] Molbase. [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester (CAS 146698-94-4) Compound Information. Molecular Weight: 257.306. Accessed 2026. View Source
- [2] Huang, Y., et al. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. J Chromatogr B. 2013;941. View Source
